

Evaluating SAR97276: From Monotherapy Trials to a Potential Combination Partner

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Compound of Interest		
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While SAR97276A, a novel choline analogue, demonstrated a favorable safety profile, it ultimately proved to be non-efficacious as a monotherapy for treating Plasmodium falciparum malaria in two Phase 2 clinical trials. Consequently, its development for malaria treatment has been discontinued.[1][2][3] However, the unique mechanism of action of SAR97276A suggests it could hold potential as a partner drug in combination therapies, a hypothesis that remains to be explored in dedicated synergistic studies.[1][3]

This guide provides a comprehensive overview of the clinical evaluation of SAR97276A as a monotherapy, presenting the key efficacy and safety data from the two major clinical trials. It also outlines the experimental protocols of these studies and visually represents the therapeutic workflow and the proposed mechanism of action for this class of compounds.

Clinical Efficacy of SAR97276A Monotherapy

Two open-label, multi-center Phase 2 trials (Study 1 and Study 2) were conducted to assess the safety and efficacy of parenterally administered SAR97276A in African adults and children with uncomplicated falciparum malaria.[1][2][4]

Study 1 investigated both single-dose and a 3-day intramuscular (IM) regimen. The single-dose administration showed insufficient efficacy in adults.[1][2][3][5] While the 3-day IM regimen demonstrated acceptable efficacy in adults, it was not as effective in children.[1][2][3][5]

Study 2 evaluated a higher IM dose of SAR97276A against the standard antimalarial treatment, artemether-lumefantrine, in teenagers.[1][2][4] A significant number of patients receiving



SAR97276A required rescue therapy, leading to the early termination of the study due to lack of efficacy.[1][2][4]

Quantitative Summary of Clinical Trial Results

Study	Populatio n	Treatmen t Group	Regimen	Number of Patients	Cure Rate (%)	Referenc e
Study 1	Adults	SAR97276 A IM	Single Dose (0.18 mg/kg)	34	59%	[1][2][3]
Adults	SAR97276 A IV	Single Dose (0.14 mg/kg)	30	77%	[1][2][3]	
Adults	SAR97276 A IM	3-Day (0.18 mg/kg daily)	30	90%	[1][2][3]	-
Children	SAR97276 A IM	3-Day (0.18 mg/kg daily)	19	68%	[1][2][3]	-
Study 2	Teenagers	SAR97276 A IM	3-Day (0.5 mg/kg once daily)	8	0% (all required rescue)	[1][2][4]
Teenagers	SAR97276 A IM	3-Day (0.25 mg/kg twice daily)	8	37.5% (5 required rescue)	[1][2][4]	
Teenagers	Artemether - Lumefantri ne	Standard	4	100%	[1][2][4]	-



Experimental Protocols

The clinical trials were designed to assess the efficacy and safety of SAR97276A in a structured and monitored setting.

Study 1: Dose-Escalating Trial in Adults and Children

- Objective: To assess the efficacy and safety of SAR97276A in adult and pediatric patients with uncomplicated P. falciparum malaria.
- Design: An open-label, adaptive, multi-center Phase 2 trial with an age de-escalating design.
 [4]
- Patient Population: Adults (18-65 years), children (7-17 years), and young children (0.5-7 years) with confirmed uncomplicated P. falciparum malaria.[1]
- Intervention:
 - Adults initially received a single dose of SAR97276A either intramuscularly (0.18 mg/kg) or intravenously (0.14 mg/kg).[1][2][3]
 - Due to insufficient efficacy of the single dose, a subsequent group of adults received a 3day intramuscular regimen (0.18 mg/kg once daily).[1][2][3]
 - Children were then treated with the 3-day IM regimen.[1]
- Primary Outcome: A combination of fever clearance, improvement in general condition at 48 hours, parasite reduction at 72 hours, and no need for rescue therapy within the first 3 days. [5]
- Secondary Outcomes: Parasite reduction over the initial 72 hours and a safety assessment over 28 days post-treatment.[5]

Study 2: Comparison Trial in Teenagers

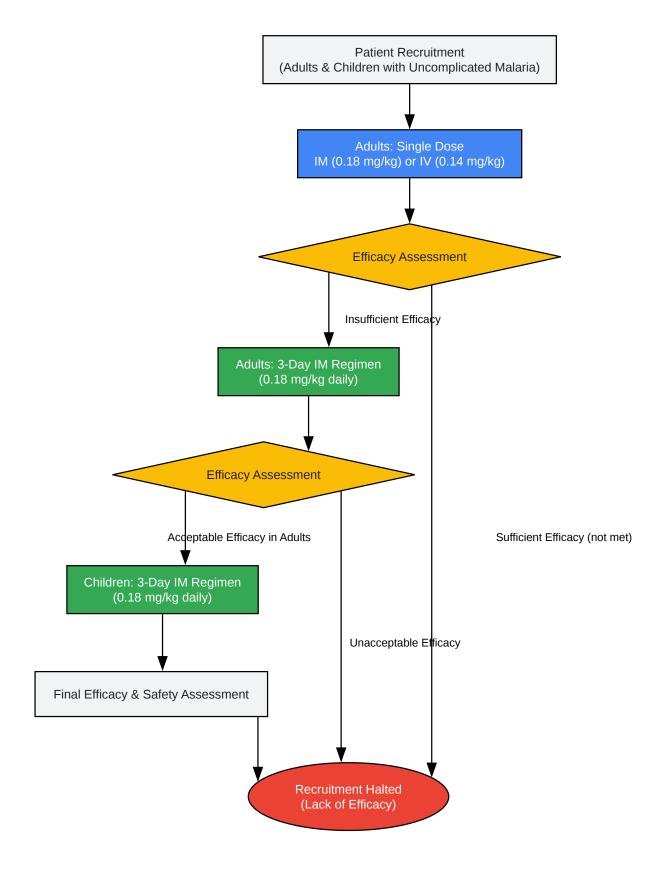
 Objective: To compare the efficacy and safety of a higher dose of SAR97276A with artemether-lumefantrine in underage malaria patients.[1][4]



- Design: A randomized, controlled, age de-escalating Phase 2 trial.[1]
- Patient Population: Teenagers (12-17 years) with uncomplicated P. falciparum malaria. The study was planned to extend to children (2-11 years) but was stopped early.[1][4]
- Intervention: Patients were randomized to receive one of the following for 3 days:
 - SAR97276A IM once daily (0.5 mg/kg).[1][4]
 - SAR97276A IM twice daily (0.25 mg/kg per dose).[1][4]
 - Artemether-lumefantrine (standard oral regimen).[1][4]
- Outcome: The primary endpoint was the need for rescue therapy.[1]

Visualizing the Research Framework SAR97276A Clinical Trial Workflow (Study 1)





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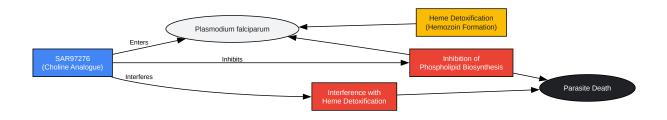
Caption: Adaptive design of the SAR97276A Phase 2 clinical trial (Study 1).



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Proposed Mechanism of Action for Choline Analogues

SAR97276A is a choline analogue. The proposed mechanism of action for this class of antimalarials involves the disruption of phospholipid biosynthesis in the parasite and interference with heme detoxification.



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Caption: Dual proposed mechanisms of action for the antimalarial choline analogue SAR97276.

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